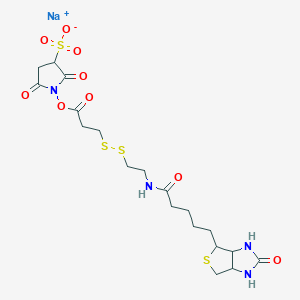

Biotin-SS-Sulfo-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotin-SS-Sulfo-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a water-soluble, thiol-cleavable, amine-reactive biotinylation reagent. This compound is widely used in biochemistry and molecular biology for labeling proteins, peptides, and other molecules with biotin. The extended spacer arm in its structure helps reduce steric hindrance, facilitating efficient binding to avidin or streptavidin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin-SS-Sulfo-NHS is synthesized by reacting biotin with sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate. The reaction involves the formation of an amide bond between the biotin and the NHS ester group. The reaction typically occurs in an aqueous solution at a neutral to basic pH (7-9) and can be carried out at temperatures ranging from 4°C to 37°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotinylation reagent, purification, and packaging in moisture-resistant containers to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-SS-Sulfo-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines, such as those found in lysine residues of proteins, to form stable amide bonds .

Common Reagents and Conditions

The reaction with primary amines requires a neutral to basic pH (7-9) and can be performed in aqueous solutions without the need for organic solvents. Common reagents include buffers like phosphate-buffered saline (PBS) and reducing agents such as dithiothreitol (DTT) for cleaving the disulfide bond .

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The biotin label can be cleaved using reducing agents, leaving a small sulfhydryl group attached to the molecule .

Applications De Recherche Scientifique

Biotin-SS-Sulfo-NHS is extensively used in various scientific research fields:

Chemistry: It is used for labeling and detecting proteins and peptides in complex mixtures.

Mécanisme D'action

Biotin-SS-Sulfo-NHS exerts its effects through the formation of stable amide bonds with primary amines on proteins and peptides. The NHS ester group reacts with the amine groups, resulting in the release of N-hydroxysulfosuccinimide. The biotin label can be cleaved from the target molecule using reducing agents, which break the disulfide bond in the spacer arm .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfo-NHS-LC-Biotin: Similar to Biotin-SS-Sulfo-NHS but with a non-cleavable spacer arm.

NHS-PEG4-Biotin: Contains a polyethylene glycol (PEG) spacer arm, providing increased solubility and reduced steric hindrance.

Sulfo-NHS-Biotin: Lacks the cleavable disulfide bond, making it non-reversible

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for reversible labeling of proteins and peptides. This feature is particularly useful in applications where temporary biotinylation is required, such as in affinity purification and cell surface protein studies .

Propriétés

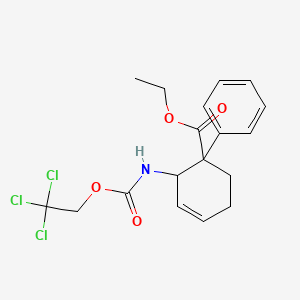

Formule moléculaire |

C19H27N4NaO9S4 |

|---|---|

Poids moléculaire |

606.7 g/mol |

Nom IUPAC |

sodium;2,5-dioxo-1-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoyloxy]pyrrolidine-3-sulfonate |

InChI |

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1 |

Clé InChI |

IBKZNJXGCYVTBZ-UHFFFAOYSA-M |

SMILES canonique |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B15129384.png)

![2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B15129389.png)

![4-(10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B15129398.png)

![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)

![3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15129430.png)

![[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)

![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15129476.png)

![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)